N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide
Description
Properties
Molecular Formula |
C7H14N2O3 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide |
InChI |
InChI=1S/C7H14N2O3/c8-7(9-10)5-11-4-6-2-1-3-12-6/h6,10H,1-5H2,(H2,8,9) |
InChI Key |
NOHMSOBONIVPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)COCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate Preparation : Oxolan-2-ylmethanol is activated via tosylation or mesylation to generate a leaving group (e.g., tosylate or mesylate).
-
Nucleophilic Displacement : The activated oxolan derivative is treated with hydroxylamine hydrochloride in anhydrous dimethylformamide (DMF) at 60–80°C for 12–18 hours.
-
Purification : The crude product is isolated via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Key Data :
Advantages :
-
Straightforward two-step process.
-
Scalable for industrial applications.
Limitations :
-
Moderate yields due to competing hydrolysis of the activated oxolan intermediate.
Hydroxylamine-Mediated Cyclization
This approach constructs the amidine core through cyclization of a nitrile precursor.
Synthetic Pathway
-
Nitrile Synthesis : 2-(Oxolan-2-ylmethoxy)acetonitrile is prepared via nucleophilic substitution between oxolan-2-ylmethanol and bromoacetonitrile in the presence of NaH.
-
Cyclization : The nitrile is treated with hydroxylamine hydrochloride in methanol/water (3:1) under reflux (80°C) for 24 hours.
-
Workup : The product is extracted with dichloromethane, dried over MgSO₄, and concentrated.
Key Data :
Advantages :
-
Avoids use of toxic catalysts.
-
High purity achievable.
Limitations :
-
Long reaction time.
-
Requires strict pH control to prevent nitrile hydrolysis.
Reductive Amination of Oxolan-2-ylmethoxy Acetaldoxime
This method employs reductive amination to form the amidine backbone.
Procedure
-
Oxime Formation : 2-(Oxolan-2-ylmethoxy)acetaldehyde is reacted with hydroxylamine to form the corresponding aldoxime.
-
Reduction : The aldoxime is reduced using hydrogen gas (1 atm) over a palladium-on-carbon (Pd/C) catalyst in ethanol at room temperature.
-
Isolation : The catalyst is filtered, and the solvent is evaporated to yield the product.
Key Data :
Advantages :
-
Higher yields compared to direct amidation.
-
Mild reaction conditions.
Limitations :
-
Requires handling of hydrogen gas.
-
Catalyst cost impacts scalability.
Solid-Phase Synthesis for High-Throughput Production
Patented methodologies describe solid-phase synthesis for amidine derivatives, enabling parallel synthesis of analogs.
Steps
-
Resin Functionalization : Wang resin is loaded with a bromoacetyl group.
-
Substitution : The bromo group is displaced by oxolan-2-ylmethanol under basic conditions.
-
Amidine Formation : The intermediate is treated with hydroxylamine in DMF, followed by cleavage from the resin using trifluoroacetic acid (TFA).
Key Data :
Advantages :
-
Ideal for combinatorial chemistry.
-
Reduces purification steps.
Limitations :
-
Lower yields due to incomplete resin reactions.
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing synthesis time.
Protocol
-
Reaction Mix : Oxolan-2-ylmethanol, hydroxylamine hydrochloride, and K₂CO₃ in DMF.
-
Irradiation : Heated at 100°C for 30 minutes under microwave conditions.
-
Purification : Column chromatography (ethyl acetate/hexane).
Key Data :
Advantages :
-
Dramatically reduced reaction time.
-
Improved yields.
Limitations :
-
Specialized equipment required.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Direct Amidation | 62–68 | 12–18 h | Low | High |
| Hydroxylamine Cyclization | 55–60 | 24 h | Medium | Moderate |
| Reductive Amination | 70–75 | 6–8 h | High | High |
| Solid-Phase Synthesis | 50–55 | 48 h | High | Low |
| Microwave-Assisted | 75–80 | 0.5 h | Medium | High |
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides and alkoxides.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and hydroxylamines.
Substitution: Formation of substituted ethanimidamides.
Scientific Research Applications
N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy (4-Methoxyphenyl) and dimethylamino groups enhance electron density, favoring electrophilic reactions , while nitro and chloro groups reduce reactivity in such contexts .
- Heterocyclic Substituents : Oxolan and thiomorpholine introduce steric bulk and influence solubility. Oxygen in oxolan may improve H-bonding capacity compared to sulfur in thiomorpholine .
- Synthetic Efficiency : Yields vary significantly (58–93%), with electron-withdrawing nitro groups correlating with higher yields in antiplasmodial compound synthesis .
Physicochemical and Reactivity Profiles
Electronic Effects
- Methoxyphenyl Derivatives : The methoxy group in compound 13 increases aromatic electron density, facilitating electrophilic substitution and π-π interactions .
- Oxolan Derivatives: The oxolan ring’s ether oxygen may act as a weak electron donor, though less pronounced than methoxy or dimethylamino groups.
Thermal Stability
- Compound 13 (4-Methoxyphenyl) exhibits a melting point of 111–112°C , while thermal data for the oxolan derivative remains unreported.
Cytotoxic and Antiplasmodial Activity
- Compound 13 : Demonstrated cytotoxicity against E. coli strains, attributed to amidoxime functionality .
- Chlorophenyl/Nitrophenyl Derivatives : Evaluated for antiplasmodial activity, with IC₅₀ values influenced by substituent electronic profiles .
Metal Complexation
Biological Activity
N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide is a compound of interest due to its potential biological activities, which may have implications in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C7H14N2O3 |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | This compound |
| InChI Key | RKDPGWMFHXSTGU-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC1COCC(=NO)N |
The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxy group and the imidamide moiety. These components allow the compound to interact with various molecular targets:
- Hydrogen Bonding : The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
- Metal Ion Coordination : The imidamide moiety can coordinate with metal ions, influencing enzymatic activities and metabolic pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been studied for its ability to inhibit bacterial growth through mechanisms that may involve interference with bacterial cell wall synthesis or function.
Antidiabetic Potential
Preliminary studies suggest that this compound could have potential applications in the management of diabetes mellitus, particularly type II diabetes. Its mechanism may involve modulation of glucose metabolism or enhancement of insulin sensitivity, although specific pathways remain to be fully elucidated.
Case Studies and Research Findings
-
Study on Antimicrobial Effects :
- A study evaluated the effectiveness of this compound against various bacterial strains.
- Results showed significant inhibition of growth in Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.
-
Antidiabetic Research :
- In vitro assays demonstrated that the compound improved glucose uptake in muscle cells.
- Further studies are necessary to confirm these findings in vivo and explore the underlying molecular mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| N'-hydroxy-2-(tetrahydro-3-furanylmethoxy)ethanimidamide | Studied for similar antimicrobial properties |
| N'-hydroxy-2-(oxolan-3-ylmethoxy)ethanimidamide | Investigated for broader therapeutic applications |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N'-hydroxy-2-(oxolan-2-ylmethoxy)ethanimidamide, and how do they influence experimental design?
- Answer : Critical properties include:
- Methodological Guidance : Use LogP to optimize solvent systems (e.g., methanol/water mixtures) for solubility testing. Leverage PSA to design assays probing hydrogen-bond interactions with enzymes or receptors.
Q. What synthetic routes are reported for this compound and its analogs?
- Answer : A common method involves:
- Reacting hydroxylamine hydrochloride with substituted acetamides in methanol/water under basic conditions (e.g., NaHCO₃) .
- Example: Synthesis of N′-hydroxy-2-(hydroxyimino)-2-(4-nitrophenyl)ethanimidamide achieved 93% yield using this approach .
- Key Considerations : Optimize stoichiometry (e.g., 1:1.5 molar ratio of substrate to hydroxylamine) and monitor pH to avoid side reactions.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural characterization?
- Answer : Contradictions may arise from tautomerism (e.g., Z/E isomers) or impurities.
- Strategies :
- Use 2D NMR (e.g., HSQC, COSY) to confirm connectivity .
- Compare experimental IR stretches (e.g., 1650–1668 cm⁻¹ for C=N bonds) with computational simulations .
- Validate purity via elemental analysis and HRMS .
Q. What methodologies are effective for studying metal complexation with this compound derivatives?
- Answer :
- Synthesis : React ligand with metal salts (Ni²⁺, Cu²⁺, Co²⁺) in ethanol under reflux.
- Characterization :
- Challenge : Differentiate between μ² and μ³ bridging modes using EXAFS or magnetic susceptibility measurements.
Q. How can structure-activity relationships (SAR) be explored for antiplasmodial or cytotoxic applications?
- Answer :
- Functional Group Modulation :
| Substituent | Effect | Example |
|---|---|---|
| 4-Nitrophenyl | Enhances antiplasmodial activity (IC₅₀ ~5 µM) | |
| Methoxy groups | Alters electron density for π-π stacking in aromatic interactions |
- Assay Design :
- Use E. coli models for preliminary cytotoxicity screening .
- Perform dose-response curves with positive controls (e.g., chloroquine for antiplasmodial assays) .
Analytical and Stability Challenges
Q. What are the stability risks for this compound under varying storage conditions?
- Answer :
- Degradation Pathways : Hydrolysis of the oxolane ring or oxidation of the hydroxylamine group.
- Mitigation Strategies :
| Condition | Recommendation |
|---|---|
| Temperature | Store at –20°C in amber vials to prevent photolysis |
| Solvent | Use anhydrous DMSO for long-term stock solutions |
- Monitoring : Track decomposition via HPLC-MS with a C18 column (acetonitrile/water gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
